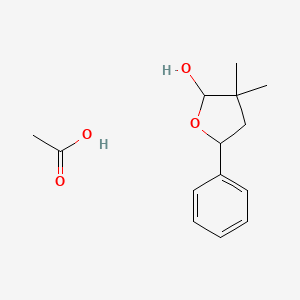
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is an organic compound with a complex structure that includes both an acetic acid moiety and a substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3-dimethyl-5-phenyloxolane structure. One common method is the esterification reaction, where acetic acid reacts with an alcohol derivative of the oxolane compound under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol involves its interaction with specific molecular targets. The oxolane ring and phenyl group can interact with enzymes and receptors, influencing various biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid,3,5-dimethyl-phenyl ester
- Benzoic acid derivatives
- Other substituted oxolanes
Uniqueness
Acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol is unique due to its specific structural features, such as the combination of an acetic acid moiety with a substituted oxolane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
718627-96-4 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
acetic acid;3,3-dimethyl-5-phenyloxolan-2-ol |
InChI |
InChI=1S/C12H16O2.C2H4O2/c1-12(2)8-10(14-11(12)13)9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11,13H,8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
OMNFRYXLCLQYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC1(CC(OC1O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylene]-](/img/structure/B14226050.png)
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
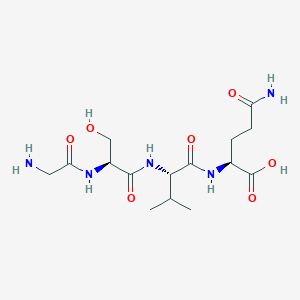
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
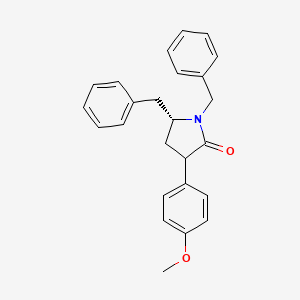
methanone](/img/structure/B14226104.png)
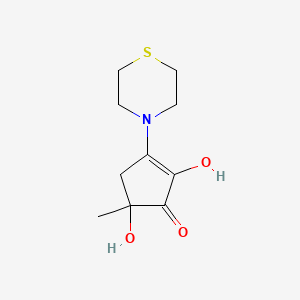
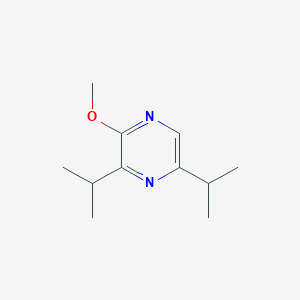
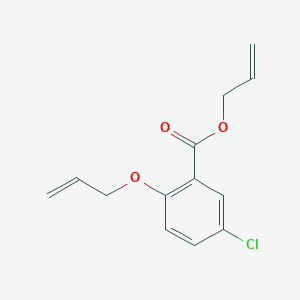
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
